1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE
Overview
Description
“Propanedioic acid, (methoxymethyl)-, diethyl ester” is a chemical compound. It is an ester derivative of propanedioic acid, also known as malonic acid . Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .
Chemical Reactions Analysis
Malonic acid, the parent compound of “Propanedioic acid, (methoxymethyl)-, diethyl ester”, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .Scientific Research Applications
Anticonvulsant Action : Berger and Ludwig (1950) studied the anticonvulsant action of 2,2-Diethyl-1,3-propanediol (DEP), a compound related to propanedioic acid. They found DEP to have strong antagonistic properties against certain convulsants without causing hypnotic or anesthetic action (Berger & Ludwig, 1950).
Insecticidal Properties : Crisp and Look (1982) investigated the impact of side-chain alkylation on the translocation of propanedioic acid derivatives in soybeans. They found that certain modifications of the propanedioic acid structure resulted in enhanced insecticidal and systemic activity (Crisp & Look, 1982).
Synthesis and Reactivity Studies : Machara and Svoboda (2012) explored the reaction of propanedioic acid with certain compounds, demonstrating its utility in synthesizing heterocycles with different topologies (Machara & Svoboda, 2012).
Pharmacokinetic Research : Ranucci et al. (1994) conducted pharmacokinetic studies on prodrugs of S(+)-2-(6-methoxy-2-naphthyl)propionic acid (naproxen), where propanedioic acid derivatives played a crucial role (Ranucci et al., 1994).
Fabrication of Nanogels and Micelles : Jin et al. (2010) synthesized block copolymers including propanedioic acid derivatives for the development of nanocarriers in biomedical applications (Jin et al., 2010).
Decarbalkoxylation Mechanism Studies : Bernard, Cerioni, and Piras (1990) researched the decarbalkoxylation of arylmethylene propanedioic acid dimethyl esters, contributing to our understanding of chemical reaction mechanisms (Bernard, Cerioni, & Piras, 1990).
Antiproliferative Activity in Cancer Research : Zefirov et al. (2017) synthesized adamantaneacetic and adamantanecarboxylic acid esters, including propanedioic acid derivatives, showing potential in cancer treatment (Zefirov et al., 2017).
Synthesis of Perfumery Compounds : Yong-chang Zhou (2005) demonstrated the synthesis of 3-methyl-2-hydroxy-cyclopent-2-en-1-one using propanedioic acid derivatives, indicating its use in perfumery (Zhou, 2005).
Anaesthetic Applications in Aquaculture : Jeney et al. (1986) researched Propanidid, a derivative of propanedioic acid, for its use as an anesthetic in fish propagation (Jeney et al., 1986).
Mechanism of Action
Target of Action
Diethyl 2-(methoxymethyl)malonate, also known as 1,3-Diethyl 2-(methoxymethyl)propanedioate or Propanedioic acid, (methoxymethyl)-, diethyl ester, is a derivative of diethyl malonate . The primary targets of this compound are the alpha carbons adjacent to the carbonyl groups in the malonic ester .
Mode of Action
The compound undergoes a chemical reaction known as the malonic ester synthesis . In this reaction, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
The malonic ester synthesis is a key biochemical pathway affected by this compound . This pathway involves the alkylation and decarboxylation of malonic esters, leading to the formation of substituted acetic acids .
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This can serve as a precursor for the synthesis of various other compounds, including pharmaceuticals .
Action Environment
The action of Diethyl 2-(methoxymethyl)malonate is influenced by several environmental factors. For instance, the temperature and pH can affect the rate of the malonic ester synthesis . Additionally, the presence of a strong base is necessary for the deprotonation of the alpha carbons .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of diethyl malonate, which can be deprotonated to form a resonance-stabilized enolate . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds . This suggests that Diethyl 2-(methoxymethyl)malonate may interact with enzymes and other biomolecules that catalyze or participate in these types of reactions.
Molecular Mechanism
The molecular mechanism of Diethyl 2-(methoxymethyl)malonate is not well understood. As a derivative of diethyl malonate, it may share similar mechanisms. For instance, diethyl malonate can form a resonance-stabilized enolate, which can then undergo nucleophilic substitution reactions with alkyl halides . This process forms new carbon-carbon bonds, which could potentially lead to the formation of more complex molecules .
Metabolic Pathways
Given its structural similarity to diethyl malonate, it may be involved in similar biochemical reactions .
Properties
IUPAC Name |
diethyl 2-(methoxymethyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFEHCCMXDRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450874 | |
Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-04-5 | |
Record name | Propanedioic acid, (methoxymethyl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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